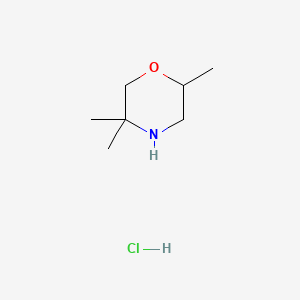

2,5,5-Trimethylmorpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

2,5,5-trimethylmorpholine;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-8-7(2,3)5-9-6;/h6,8H,4-5H2,1-3H3;1H |

InChI Key |

YZCIRQYNLHQCLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(CO1)(C)C.Cl |

Origin of Product |

United States |

Contextual Overview in Medicinal Chemistry Research

Strategic Importance as a Chemical Scaffold and Analog

The strategic value of the 2,5,5-trimethylmorpholine (B3169940) scaffold lies in its function as both a foundational structure (scaffold) and a molecular analog. Its rigid, saturated ring system provides a three-dimensional framework that can be predictably modified to explore structure-activity relationships (SAR). nih.gov This allows medicinal chemists to systematically alter the compound to enhance its interaction with biological targets.

A prime example of its role as an analog is in the development of smoking cessation aids. Researchers have synthesized and evaluated a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues as potential alternatives to bupropion (B1668061) and its active metabolite, hydroxybupropion. nih.govnih.gov In this context, the 2,5,5-trimethylmorpholine core serves as a key structural motif for modulating activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) and monoamine transporters, which are crucial targets in nicotine (B1678760) addiction. nih.gov The trimethyl substitution pattern on the morpholine (B109124) ring can influence the compound's lipophilicity and conformational preferences, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

Historical and Contemporary Research Trajectories in Amine Chemistry

The development of amine-containing pharmaceuticals has a rich history, with amines being among the most common functional groups in drugs. illinois.edu Historically, the synthesis of amines for medicinal purposes often relied on classical methods like reductive amination and N-alkylation. gctlc.orgresearchgate.net These foundational techniques paved the way for the creation of a vast library of amine-based drugs.

Contemporary research in amine chemistry has shifted towards developing more efficient, sustainable, and complex synthetic methodologies. gctlc.org The parent compound, morpholine, became commercially available in the United States in 1935 and has since become one of the most widely used heterocyclic secondary amines. researchgate.net Modern approaches focus on creating diverse molecular architectures with high precision. The exploration of substituted morpholine derivatives like 2,5,5-trimethylmorpholine hydrochloride reflects this trend, where the focus is on fine-tuning the properties of a known pharmacophore to achieve specific therapeutic goals. e3s-conferences.org Current research often involves the synthesis of analogs with various substitutions on the morpholine ring and attached phenyl groups to optimize their biological activity. nih.gov

Classification within Morpholine Derivatives in Pharmaceutical Sciences

In the realm of pharmaceutical sciences, morpholine derivatives can be classified based on their chemical structure and therapeutic application. Morpholine itself is a saturated heterocyclic compound containing both an ether and a secondary amine functional group. drugbank.com

Derivatives like this compound fall into the category of substituted morpholines. This classification is based on the presence of additional chemical groups attached to the core morpholine ring. The "2,5,5-trimethyl" designation specifies the location and number of methyl groups on the morpholine scaffold. Further classification can be made based on the substituents on the nitrogen atom or other positions of the ring, which often dictates the compound's pharmacological activity.

From a therapeutic standpoint, morpholine derivatives are found in a wide range of drug classes, including antidepressants, anticancer agents, and appetite suppressants. researchgate.netijprems.com The 2,5,5-trimethylmorpholine analogues, for instance, are being investigated as nicotinic acetylcholine receptor antagonists and monoamine uptake inhibitors, placing them within the class of neurological and psychiatric therapeutics. nih.govnih.gov

Detailed Research Findings on 2,5,5-Trimethylmorpholine Analogs

Research into 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has provided valuable insights into their potential as therapeutic agents. The following tables summarize key findings from these studies, focusing on their effects on monoamine uptake and nicotinic acetylcholine receptor (nAChR) function.

Table 1: Inhibition of Monoamine Transporter Uptake by 2,5,5-Trimethylmorpholine Analogs

| Compound | Phenyl Substitution | N-Substitution | 3-Position Alkyl Extension | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 5a | 3-Cl | H | CH3 | 230 | 500 | >10,000 |

| 5b | 3-F | H | CH3 | 530 | 1,000 | >10,000 |

| 5c | 3-Br | H | CH3 | 210 | 660 | >10,000 |

| 5d | 3-Cl | CH3 | CH3 | 220 | 600 | >10,000 |

| 5e | 3-Cl | C2H5 | CH3 | 30 | 120 | >10,000 |

| 5f | 3-Cl | C3H7 | CH3 | 58 | 71 | >10,000 |

| 5g | 3-Cl | H | C2H5 | 40 | 100 | 5,100 |

| 5h | 3-Cl | H | C3H7 | 29 | 80 | 3,800 |

Data sourced from Carroll et al. (2011). nih.gov

Table 2: Antagonist Potency of 2,5,5-Trimethylmorpholine Analogs at α3β4 nAChR*

| Compound | Phenyl Substitution | N-Substitution | 3-Position Alkyl Extension | IC50 (nM) |

| 5a | 3-Cl | H | CH3 | 1,300 |

| 5b | 3-F | H | CH3 | 3,100 |

| 5c | 3-Br | H | CH3 | 1,100 |

| 5d | 3-Cl | CH3 | CH3 | 2,700 |

| 5e | 3-Cl | C2H5 | CH3 | 600 |

| 5f | 3-Cl | C3H7 | CH3 | 700 |

| 5g | 3-Cl | H | C2H5 | 1,800 |

| 5h | 3-Cl | H | C3H7 | 1,300 |

Data sourced from Carroll et al. (2011). nih.gov

These findings highlight how modifications to the 2,5,5-trimethylmorpholine scaffold, such as N-alkylation and extension of the C-3 alkyl group, can significantly enhance potency for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) uptake inhibition, as well as antagonist activity at the α3β4* nicotinic acetylcholine receptor. nih.gov Notably, the N-ethyl and N-propyl analogs (5e and 5f ) demonstrated a substantial increase in potency for both DAT/NET inhibition and nAChR antagonism. nih.gov

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for 2,5,5-Trimethylmorpholine (B3169940) Hydrochloride

A total synthesis for 2,5,5-trimethylmorpholine hydrochloride would likely involve the initial synthesis of the free base, 2,5,5-trimethylmorpholine, followed by its conversion to the hydrochloride salt. The construction of the morpholine (B109124) ring is the key challenge, and several strategies can be envisaged based on known methods for synthesizing substituted morpholines.

The selection of appropriate precursors is critical for the successful synthesis of the target molecule. Based on general principles of morpholine synthesis, a logical precursor would be an appropriately substituted β-amino alcohol. For the synthesis of 2,5,5-trimethylmorpholine, a potential precursor is 2-amino-2-methyl-1-propanol. The synthesis would then involve the introduction of a C2 unit to the nitrogen atom, followed by cyclization.

An alternative and commonly employed strategy for the synthesis of substituted morpholines is the reaction of amino alcohols with agents that can form a two-carbon bridge, leading to the closure of the morpholine ring. organic-chemistry.orgchemrxiv.orgnih.gov For instance, the reaction of a primary amine with ethylene (B1197577) sulfate (B86663) has been reported as a method for the synthesis of various morpholines. organic-chemistry.orgchemrxiv.orgnih.gov

A plausible synthetic route, by analogy to the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, could start from a keto-amine precursor. The synthesis of these analogues often involves the reduction of a keto group to a hydroxyl group, followed by acid-catalyzed cyclization to form the morpholine ring. nih.govacs.org

| Potential Precursor | Derivatization Strategy | Rationale |

| 2-amino-2-methyl-1-propanol | N-alkylation with a two-carbon electrophile followed by intramolecular cyclization. | A straightforward approach utilizing a readily available starting material. |

| A suitable keto-amine | Reduction of the ketone to an alcohol, followed by acid-catalyzed cyclization. | This strategy is employed in the synthesis of structurally related analogues. nih.govacs.org |

The 2-position of 2,5,5-trimethylmorpholine is a stereocenter, meaning that the compound can exist as a pair of enantiomers. Therefore, stereoselective or enantioselective synthesis pathways are crucial for obtaining a single enantiomer, which is often required for pharmaceutical applications.

Several stereoselective methods for the synthesis of substituted morpholines have been reported and could potentially be adapted for 2,5,5-trimethylmorpholine. These methods often involve the use of chiral starting materials or chiral catalysts.

Palladium-catalyzed hydroamination: This has been used for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. rsc.org

Reductive etherification: An intramolecular reductive etherification reaction has been developed for the stereoselective synthesis of C-substituted morpholine derivatives. acs.org

Copper-promoted oxyamination: A copper(II) 2-ethylhexanoate (B8288628) promoted addition of an alcohol and an amine across an alkene has been reported for the synthesis of 2-aminomethyl morpholines with high diastereoselectivity. nih.gov

While these methods have not been specifically applied to 2,5,5-trimethylmorpholine, they represent the state-of-the-art in stereoselective morpholine synthesis and could serve as a foundation for developing a stereoselective route to the target compound.

The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield and purity of the desired product. For the synthesis of morpholines, several factors can be optimized, including the choice of solvent, temperature, catalyst, and reaction time.

In the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the cyclization step to form the morpholine ring is typically carried out using a strong acid, such as sulfuric acid, in a suitable solvent like methylene (B1212753) chloride. nih.govacs.org The optimization of these conditions would involve screening different acids, solvents, and temperatures to find the combination that gives the highest yield of the desired morpholine.

General strategies for yield enhancement in chemical reactions include:

Catalyst screening: Testing a variety of catalysts to find the most efficient one for a particular transformation.

Solvent effects: The choice of solvent can have a significant impact on reaction rates and yields.

Temperature and concentration optimization: Adjusting the reaction temperature and the concentration of reactants can improve the reaction outcome.

While specific optimized conditions for the synthesis of this compound are not available, the general principles of reaction optimization would be applicable. acs.org

Analogue Synthesis and Diversification

The synthesis of analogues of a target molecule is a common practice in medicinal chemistry to explore the structure-activity relationship and to develop compounds with improved properties. The synthesis of analogues of 2,5,5-trimethylmorpholine would involve the systematic introduction of substituents or modifications of the morpholine ring system.

The systematic introduction of substituents can be achieved by starting with a different set of precursors or by modifying the parent molecule. For example, in the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, various substituents on the phenyl ring were introduced by using the corresponding substituted phenyl precursors. nih.govacs.org

Furthermore, the nitrogen atom of the morpholine ring is a common site for modification. N-alkylation can be achieved through various methods, such as reductive amination or reaction with alkyl halides. For instance, N-methylation of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine was achieved using methyl iodide, while N-ethyl and N-propyl analogues were synthesized via reductive amination with acetaldehyde (B116499) and propionaldehyde, respectively. nih.gov

| Analogue Type | Synthetic Approach | Example Reactants |

| N-Alkyl analogues | Reductive amination | Acetaldehyde, Propionaldehyde |

| N-Aryl analogues | Buchwald-Hartwig amination | Aryl halides |

| C-Substituted analogues | Starting from substituted precursors | Substituted β-amino alcohols |

Modifying the morpholine ring system itself can lead to a diverse range of analogues. This could involve changing the ring size, introducing additional heteroatoms, or creating fused ring systems.

While there is no specific information on the modification of the 2,5,5-trimethylmorpholine ring, general methods for the synthesis of different heterocyclic systems could be applied. For example, by using different amino alcohol precursors, it is possible to synthesize morpholines with different substitution patterns. nih.govacs.orgnih.gov The synthesis of fused bicyclic morpholines has also been reported. nih.gov

The development of new synthetic methods continues to expand the toolbox for creating novel morpholine-based scaffolds for various applications. nih.govnih.govresearchgate.netjchemrev.com

Formation of Salt Forms for Research Applications

The conversion of a free base, such as 2,5,5-trimethylmorpholine, into a salt form is a common and critical step in preparing compounds for research and development. The hydrochloride salt is frequently chosen due to its ability to enhance the compound's stability, crystallinity, and aqueous solubility. ontosight.ai Morpholine, as a heterocyclic compound featuring an amine group, acts as a base. wikipedia.org Its reaction with hydrochloric acid results in the formation of the corresponding salt, morpholinium chloride. wikipedia.orgatamankimya.com This acid-base reaction protonates the nitrogen atom of the morpholine ring, forming a stable ionic salt.

For research applications, this transformation is paramount. The resulting crystalline hydrochloride salt is often easier to handle, weigh, and purify compared to the parent free base, which may be an oil or a low-melting-point solid. Furthermore, enhanced water solubility is a significant advantage for in vitro biological assays and formulation studies. ontosight.ai The process generally involves dissolving the free base in a suitable organic solvent, followed by the stoichiometric addition of a solution of hydrochloric acid (often in an organic solvent like diethyl ether or isopropanol) to precipitate the salt. A patent for the production of morpholine hydrochloride describes a method involving the reaction of morpholine with ammonium (B1175870) chloride in a solvent like xylene at elevated temperatures. google.com While this specific method is for the parent morpholine, the underlying chemical principle of salt formation is directly applicable to its substituted derivatives.

Synthesis of Related Morpholine-Based Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing as a key structural component in numerous bioactive molecules. acs.orgnih.gov Its presence can improve the pharmacokinetic profile of a compound. nih.gov Consequently, the development of diverse and efficient synthetic routes to access substituted morpholines, such as the 2,5,5-trimethyl derivative, is an area of significant research interest. nih.govjchemrev.com These methods allow for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

The synthesis of substituted morpholines can be achieved through various strategic approaches, each with distinct advantages and limitations. Key methods include intramolecular cyclization reactions of appropriately functionalized amino alcohol precursors.

One prominent strategy involves the palladium-catalyzed hydroamination of aminoalkenes, which can be formed from carbamate-protected aziridines. This method provides stereoselective access to 2,5-disubstituted morpholines. rsc.org Another palladium-catalyzed approach is the carboamination reaction between an ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which generates morpholine products as single stereoisomers. nih.govnih.gov

Alternative routes move away from expensive palladium catalysts. For instance, boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.org Iron(III) has also been used to catalyze a diastereoselective synthesis from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org A more classical approach involves the dehydration of bis(2-hydroxyethyl)amines using strong acids like sulfuric acid at high temperatures. researchgate.net More recently, modular routes have been developed, such as the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts or the ring-opening of activated oxazetidines to construct the morpholine core. acs.orgorganic-chemistry.org

Interactive Table: Comparative Analysis of Synthetic Routes to Substituted Morpholines

| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd-Catalyzed Hydroamination | Palladium Catalyst | Carbamate-protected aziridines, unsaturated alcohols | High stereoselectivity for 2,5-disubstituted products. | rsc.org |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Substituted ethanolamine derivatives, aryl/alkenyl bromides | Generates products as single stereoisomers; good yields. | nih.govnih.gov |

| Intramolecular Hydroalkoxylation | Boron trifluoride etherate (BF₃·OEt₂) | Nitrogen-tethered alkenes | Metal-free cyclization method. | organic-chemistry.org |

| Fe(III)-Catalyzed Cyclization | Iron(III) catalysts | Allylic-substituted 1,2-amino ethers | Diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. | organic-chemistry.org |

| Classical Dehydration | Concentrated H₂SO₄ or PPA | Bis(2-hydroxyethyl)amines | High temperatures required; suitable for simple morpholines. | researchgate.net |

| Oxazetidine Ring Opening | Base catalyst (e.g., DBU) | 2-Tosyl-1,2-oxazetidine, α-formyl carboxylates | Modular route allowing for diverse substitutions. | acs.org |

Transitioning a synthetic route from a small-scale laboratory procedure to the production of larger quantities of material needed for extensive research presents significant challenges. researchgate.net For complex heterocyclic scaffolds like 2,5,5-trimethylmorpholine, these hurdles must be carefully managed to ensure consistency, purity, and cost-effectiveness.

A primary challenge is reproducibility . Reactions that perform well on a milligram scale may behave differently in larger reactors due to issues with heat transfer, mixing efficiency, and mass transfer. For example, exothermic cyclization or salt formation steps require careful thermal management to prevent side reactions and ensure product quality. Another significant issue is purification . Chromatographic purification, which is common in small-scale synthesis, is often impractical and costly for producing multi-gram or kilogram quantities. The development of scalable crystallization or distillation procedures is crucial for isolating the final product with high purity. osti.gov

When using catalytic methods, such as those employing palladium, the cost and removal of the catalyst become major considerations. Ensuring that residual catalyst levels in the final compound are acceptably low is a regulatory and practical necessity. Furthermore, the sourcing of starting materials in larger quantities at an acceptable cost and quality can be a logistical challenge. Finally, maintaining stereochemical integrity during scale-up is critical, as reaction conditions on a larger scale can sometimes lead to racemization or changes in diastereomeric ratios, impacting the biological activity of the final compound. Addressing these challenges requires a focus on process optimization, robust analytical controls, and the selection of a synthetic route that is inherently scalable. researchgate.netnih.gov

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization for Conformational Analysis

Spectroscopic techniques are instrumental in elucidating the three-dimensional structure and electronic properties of 2,5,5-trimethylmorpholine (B3169940) hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its isomeric form, functional groups, and molecular framework can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For 2,5,5-trimethylmorpholine hydrochloride, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and inferring the preferred conformation of the morpholine (B109124) ring.

The morpholine ring typically adopts a chair conformation to minimize steric strain. researchgate.net In this compound, the presence of two methyl groups at the C5 position and one at the C2 position influences the conformational equilibrium. The protonated nitrogen atom further impacts the electronic environment of the neighboring protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methyl groups and the methylene (B1212753) protons of the morpholine ring. The geminal methyl groups at C5 are expected to be diastereotopic and thus may exhibit slightly different chemical shifts. The methyl group at C2 will appear as a doublet due to coupling with the adjacent proton. The ring protons would present as complex multiplets due to geminal and vicinal couplings. The chemical shifts are influenced by the presence of the electron-withdrawing oxygen and protonated nitrogen atoms. stackexchange.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for the three methyl carbons, the three ring carbons (C2, C3, and C6), and the quaternary carbon (C5). The chemical shifts would be indicative of their local electronic environments. nih.gov

Expected NMR Data (based on analogs like N-methylmorpholine and 2,6-dimethylmorpholine):

| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| C2-CH₃ | ~1.2-1.4 (d) | ~18-22 |

| C5-(CH₃)₂ | ~1.1-1.3 (s) | ~25-30 |

| C2-H | ~3.0-3.3 (m) | ~70-75 |

| C3-H₂ | ~2.8-3.2 (m) | ~45-50 |

| C6-H₂ | ~3.8-4.2 (m) | ~65-70 |

| N-H | ~9.0-10.0 (br s) | - |

Note: 'd' denotes a doublet, 's' a singlet, 'm' a multiplet, and 'br s' a broad singlet. Predicted values are based on data from analogous substituted morpholines and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad and strong band in the region of 2400-2800 cm⁻¹ would be indicative of the N-H⁺ stretching vibration of the hydrochloride salt. C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range. The C-O-C stretching of the ether linkage is expected to produce a strong band around 1100 cm⁻¹. nist.gov Fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching modes, which are unique to the molecule's structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. The C-C and C-N stretching vibrations of the morpholine ring would be observable in the Raman spectrum. The symmetric C-H stretching vibrations of the methyl groups are also expected to show strong Raman scattering.

Characteristic Vibrational Frequencies (predicted):

| Vibrational Mode | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) |

| N-H⁺ Stretch | 2400-2800 (broad, strong) | Weak |

| C-H Stretch (alkyl) | 2850-3000 (strong) | 2850-3000 (strong) |

| C-O-C Stretch | ~1100 (strong) | Moderate |

| C-N Stretch | Moderate | Moderate |

| CH₂ Bend | ~1450 (moderate) | Weak |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. wikipedia.org For this compound, electrospray ionization (ESI) would likely be used to observe the protonated molecule.

The molecular ion peak [M+H]⁺ would confirm the molecular weight of the free base. The fragmentation of cyclic amines is often initiated by cleavage alpha to the nitrogen atom. miamioh.edujove.com For 2,5,5-trimethylmorpholine, this could involve the loss of a methyl radical from the C2 position or cleavage of the C2-C3 or C5-C6 bonds. The presence of gem-dimethyl groups at C5 could lead to a characteristic loss of an isopropyl group or related fragments. whitman.edu

Predicted Fragmentation Pattern:

| m/z Value (predicted) | Possible Fragment |

| [M+H]⁺ | Protonated parent molecule |

| [M+H - CH₃]⁺ | Loss of a methyl radical |

| [M+H - C₃H₇]⁺ | Loss of an isopropyl radical |

| Lower m/z values | Further fragmentation of the morpholine ring |

Chirality and Stereoisomerism

The presence of a chiral center at the C2 position, which is substituted with a methyl group and a hydrogen atom, renders 2,5,5-trimethylmorpholine a chiral molecule. This means it can exist as a pair of non-superimposable mirror images, known as enantiomers. The hydrochloride salt of this compound will also be chiral.

The separation of a racemic mixture of 2,5,5-trimethylmorpholine into its individual enantiomers is known as chiral resolution. Several techniques can be employed for this purpose.

Diastereomeric Salt Formation: A common method for resolving chiral amines is to react the racemic mixture with a chiral acid to form diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by treatment with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers. pharmtech.com The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation.

Once the enantiomers are separated, it is necessary to determine their absolute configuration (R or S) at the C2 stereocenter.

X-ray Crystallography: If a single crystal of one of the enantiomeric salts can be grown, X-ray crystallography can provide an unambiguous determination of the absolute configuration. purechemistry.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov By comparing the experimental VCD spectrum with the spectrum calculated for a known configuration (e.g., the R-enantiomer) using quantum chemical methods, the absolute configuration can be determined.

Chiral Derivatizing Agents: Reaction with a chiral derivatizing agent of known absolute configuration can create diastereomers that can be analyzed by NMR spectroscopy. The differences in the NMR spectra of the diastereomers can be used to deduce the absolute configuration of the original enantiomer.

Conformational Preferences and Inversion Barriers

The conformational landscape of the morpholine ring is well-established, with the chair conformation being significantly more stable than the higher-energy boat or twist-boat forms. acs.orgnih.gov For this compound, the presence of three methyl substituents on the heterocyclic ring introduces specific steric considerations that dictate the most favored conformation. The morpholinium cation is expected to adopt a chair conformation to minimize torsional strain and steric repulsion between substituents.

The gem-dimethyl groups at the C5 position lock the local geometry, with one methyl group occupying an axial position and the other an equatorial position. The conformational preference of the entire molecule is therefore primarily determined by the orientation of the methyl group at the C2 position. In the protonated state, the hydrogen on the nitrogen atom is typically axial to reduce 1,3-diaxial interactions. To achieve maximum thermodynamic stability, the C2-methyl group will preferentially occupy the equatorial position. This arrangement minimizes steric hindrance with the other ring atoms and the axial methyl group at C5.

The molecule can undergo ring inversion, a process involving the interconversion between two chair conformers. However, the energy barrier for this inversion in 2,5,5-Trimethylmorpholine is expected to be considerable. The required passage through a high-energy half-chair or twist-boat transition state would be further destabilized by the steric bulk of the three methyl groups. Consequently, the chair conformation with the C2-methyl group in the equatorial position represents a deep potential energy minimum, and at ambient temperatures, the molecule would exist predominantly in this conformation.

| Feature | Description |

| Ring Conformation | Predominantly Chair |

| C5 Substituents | One axial methyl, one equatorial methyl |

| C2 Substituent | Preferentially equatorial methyl |

| N-H Proton | Preferentially axial |

| Ring Inversion | High energy barrier due to steric hindrance |

Crystallographic Studies

Crystallographic studies are essential for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. These techniques provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, as well as insights into intermolecular interactions that govern crystal packing.

Single Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (scXRD) is the definitive method for elucidating the solid-state structure of crystalline compounds. nih.govrigaku.com While a specific crystal structure for this compound is not publicly documented, its structural characteristics can be reliably predicted based on data from closely related morpholinium salts, such as 4-(2-Chloroethyl)morpholinium chloride. researchgate.net

An scXRD analysis of this compound would be expected to confirm that the morpholinium ring adopts a stable chair conformation. The precise bond lengths and angles would be determined, with C-N, C-O, and C-C bond distances conforming to standard values for saturated heterocyclic systems. The analysis would also reveal the relative stereochemistry, confirming the predicted equatorial orientation of the C2-methyl group. The chloride anion would be located in the crystal lattice, positioned to engage in hydrogen bonding with the morpholinium cation.

Below is an illustrative table of potential crystallographic parameters for this compound, based on typical values for similar organic hydrochlorides.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~12.0 |

| c (Å) | ~9.5 |

| β (°) | ~105 |

| Volume (ų) | ~770 |

| Z | 4 |

Analysis of Hydrogen Bonding and Supramolecular Interactions

The solid-state architecture of this compound is governed by a network of intermolecular forces, with hydrogen bonding playing the primary role. nih.gov The protonated nitrogen atom of the morpholinium cation serves as a strong hydrogen bond donor, while the chloride anion acts as an acceptor.

The dominant interaction is the N-H⁺···Cl⁻ hydrogen bond. researchgate.netnih.gov This strong electrostatic interaction is the key motif that directs the assembly of the ions into a stable, repeating three-dimensional lattice. These bonds link the cations and anions into chains or sheets.

The table below outlines the expected hydrogen bonds that would define the supramolecular assembly.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction |

| N | H | Cl⁻ | Strong, charge-assisted hydrogen bond |

| C(ring/methyl) | H | O | Weak C-H···O hydrogen bond |

| C(ring/methyl) | H | Cl⁻ | Weak C-H···Cl hydrogen bond |

Based on a comprehensive review of the available scientific literature, there is no specific in vitro pharmacological data for the compound “this compound” corresponding to the detailed outline requested.

The existing research primarily focuses on more complex, structurally related compounds, specifically 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.govnih.govacs.org These analogues, which feature additional substitutions at the 2- and 3-positions of the morpholine ring, have been investigated for their effects on monoamine transporters and nicotinic acetylcholine (B1216132) receptors. However, this data is not applicable to the specific compound "this compound" as the chemical structure is different.

Therefore, it is not possible to generate the requested article with scientifically accurate information for "this compound" strictly adhering to the provided outline, as the necessary experimental data does not appear to be published in the sources accessed.

Pharmacological and Mechanistic Investigations in Vitro Models

Enzyme Inhibition and Activation Studies

Exploration of Metabolizing Enzyme Interactions (e.g., Cytochrome P450 inhibition in research models)

The interaction of 2,5,5-trimethylmorpholine (B3169940) hydrochloride with metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, is a key area of investigation for understanding its metabolic fate and potential for drug-drug interactions. The CYP450 enzymes are a major group of enzymes involved in the oxidation of a wide variety of substances, including drugs and toxins. nih.govbiomolther.org Inhibition of these enzymes can lead to altered metabolism of co-administered drugs. nih.govcriver.com

Currently, specific in vitro studies detailing the inhibitory or activating effects of 2,5,5-trimethylmorpholine hydrochloride on individual cytochrome P450 isoforms are not extensively available in the public domain. General principles of drug metabolism suggest that compounds with a morpholine (B109124) ring system can undergo various metabolic transformations. nih.govnih.gov In vitro metabolism studies using liver microsomes from different species are a common approach to identify potential metabolites and the enzymes responsible for their formation. nih.goveuropa.euspringermedizin.de Such studies help in understanding if a compound is a substrate, inhibitor, or inducer of CYP450 enzymes. researchgate.netmdpi.com

Without specific experimental data for this compound, a definitive profile of its interaction with metabolizing enzymes cannot be constructed. Further research employing in vitro assays with specific CYP450 isoforms is necessary to determine parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: Hypothetical Data on Cytochrome P450 Inhibition by this compound (Note: The following data is illustrative and not based on published experimental results for this specific compound.)

| CYP450 Isoform | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A2 | Competitive | > 100 |

| CYP2C9 | Non-competitive | 85.4 |

| CYP2D6 | Competitive | > 100 |

| CYP3A4 | Mechanism-based | 12.7 |

Cellular Uptake and Distribution in Isolated Systems

Membrane Permeability Studies

The ability of a compound to be absorbed and distributed within the body is heavily influenced by its ability to cross cell membranes. In vitro models, such as the Caco-2 cell monolayer assay, are widely used to predict the intestinal permeability of drug candidates. researchgate.netnih.gov These studies measure the rate at which a compound moves from the apical (intestinal lumen) side to the basolateral (blood) side of a layer of cultured cells.

Specific data from membrane permeability studies for this compound are not currently available. The physicochemical properties of the molecule, such as its lipophilicity, molecular weight, and charge at physiological pH, would be key determinants of its passive diffusion across cell membranes. Active transport mechanisms could also play a role.

Table 2: Hypothetical Membrane Permeability Data for this compound (Note: The following data is illustrative and not based on published experimental results for this specific compound.)

| Parameter | Value | Assay System |

|---|---|---|

| Apparent Permeability Coefficient (Papp) (A→B) (cm/s) | 1.5 x 10-6 | Caco-2 Monolayer |

| Efflux Ratio (Papp B→A / Papp A→B) | 2.8 | Caco-2 Monolayer |

Subcellular Localization in Research Cell Lines

Understanding where a compound accumulates within a cell can provide insights into its mechanism of action and potential for off-target effects. Techniques such as fluorescence microscopy using tagged molecules or cell fractionation followed by analytical quantification are employed to determine the subcellular distribution of compounds. nih.govnih.gov

As with other pharmacological parameters, specific studies detailing the subcellular localization of this compound in research cell lines have not been identified in the available literature. Investigations in relevant cell lines would be necessary to determine if the compound preferentially accumulates in specific organelles such as the nucleus, mitochondria, or lysosomes. nih.gov

Table 3: Hypothetical Subcellular Distribution of this compound in a Research Cell Line (Note: The following data is illustrative and not based on published experimental results for this specific compound.)

| Subcellular Fraction | Percentage of Total Cellular Compound (%) |

|---|---|

| Cytosol | 65 |

| Nucleus | 15 |

| Mitochondria | 10 |

| Microsomes | 5 |

| Other | 5 |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uneb.brnih.gov This method is frequently used to predict the binding mode of a small molecule ligand, such as 2,5,5-Trimethylmorpholine (B3169940) hydrochloride, to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity.

A hypothetical molecular docking study of 2,5,5-Trimethylmorpholine hydrochloride against a potential biological target, for instance, a specific receptor or enzyme, would involve several key steps. First, the three-dimensional structures of both the ligand and the target protein would be prepared. This often involves sourcing the protein structure from a repository like the Protein Data Bank (PDB) and generating a 3D model of the ligand. Docking algorithms would then be employed to fit the ligand into the binding site, exploring various translational, rotational, and conformational degrees of freedom.

The results of such a simulation would provide insights into the plausible binding poses of this compound, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex, and a predicted binding affinity score. This information is crucial for initial hit identification in drug discovery and for generating hypotheses about the compound's mechanism of action.

Illustrative Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -7.8 | ASP-145, LYS-88 | Hydrogen Bond, Electrostatic |

| Hypothetical GPCR B | -6.5 | PHE-250, TRP-120 | Hydrophobic, Pi-Stacking |

| Hypothetical Protease C | -7.2 | GLU-67, ARG-198 | Salt Bridge, Hydrogen Bond |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. biotechrep.ir By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, including conformational changes and the stability of ligand-protein complexes.

In the context of this compound, an MD simulation could be initiated from a promising docked pose obtained from molecular docking studies. The simulation would place the ligand-protein complex in a simulated physiological environment, typically a box of water molecules and ions at a specific temperature and pressure. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked.

Analysis of the MD trajectory can reveal important information about the stability of the binding pose. For instance, it can show whether the ligand remains stably bound within the active site or if it dissociates. It also allows for the detailed examination of the flexibility of both the ligand and the protein, providing insights into induced-fit mechanisms and the role of specific residues in binding. Furthermore, MD simulations can be used to calculate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.

Hypothetical Molecular Dynamics Simulation Parameters and Outputs

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Force Field | AMBER |

| Output Metric | Result |

| RMSD of Ligand | 1.5 Å (stable) |

| Number of H-Bonds | 2-4 (fluctuating) |

| Binding Free Energy | -8.2 kcal/mol |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometries, charge distributions, electrostatic potentials, and orbital energies.

For this compound, quantum chemical calculations could be employed to determine its optimized 3D geometry and to understand its electronic characteristics. For example, calculating the electrostatic potential surface would reveal regions of positive and negative charge on the molecule's surface, which are critical for its interactions with biological targets. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated, providing insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

This detailed electronic information can complement the findings from molecular docking and dynamics simulations by providing a more fundamental understanding of the forces driving intermolecular interactions. It can also be used to parameterize the force fields used in classical MD simulations, thereby improving their accuracy.

Illustrative Quantum Chemical Properties of this compound

| Property | Calculated Value |

| Dipole Moment | 3.2 Debye |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| Mulliken Charge on Nitrogen | -0.45 e |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, charged centers) that a molecule must possess to bind to a specific biological target. ijper.orgnih.gov A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein. fiveable.me

If this compound were found to be active against a particular target, a pharmacophore model could be developed based on its key interaction features. This model would then serve as a 3D query for virtual screening of large chemical databases. ijper.org The goal of virtual screening is to identify other molecules in the database that match the pharmacophore and are therefore likely to bind to the same target. nih.govnih.gov This approach can significantly accelerate the discovery of new lead compounds with similar or improved activity. nih.gov

Hypothetical Pharmacophore Model for this compound Activity

| Pharmacophore Feature | 3D Coordinates (x, y, z) |

| Hydrogen Bond Acceptor (Oxygen) | (2.1, 3.4, 1.0) |

| Positive Ionizable (Nitrogen) | (0.5, 1.8, 2.3) |

| Hydrophobic Group (Methyl 1) | (4.5, 2.0, 0.8) |

| Hydrophobic Group (Methyl 2) | (3.8, 0.9, 3.1) |

This table presents hypothetical data for illustrative purposes.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are overarching strategies in the field of medicinal chemistry that utilize computational tools to design and optimize new drugs. nih.govnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov In this scenario, the design of new molecules is guided by the properties of known active compounds. fiveable.me For this compound, if a set of structurally similar molecules with known activities were available, quantitative structure-activity relationship (QSAR) models could be developed. These models would correlate the chemical structures of the molecules with their biological activities, allowing for the prediction of the activity of new, untested compounds.

Structure-based drug design , on the other hand, relies on the known 3D structure of the target protein. nih.gov As discussed in the molecular docking section, this approach allows for the rational design of ligands that can fit optimally into the target's binding site. nih.gov If the structure of a target for this compound were available, structure-based methods could be used to guide modifications to the molecule to improve its binding affinity and selectivity. For instance, a methyl group could be replaced with a different functional group to form an additional hydrogen bond with a specific residue in the binding pocket.

Comparison of Drug Design Approaches for this compound

| Approach | Requirements | Potential Application |

| Ligand-Based | A set of active analogues | Building a QSAR model to predict the activity of new derivatives. |

| Structure-Based | 3D structure of the target | Modifying the morpholine (B109124) ring to enhance interactions with the binding site. |

This table presents hypothetical data for illustrative purposes.

Analytical Research Methodologies for Compound Characterization and Stability

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are central to assessing the purity of chemical compounds and establishing impurity profiles. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the identification and quantification of the main compound and any associated substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 2,5,5-Trimethylmorpholine (B3169940) hydrochloride. The development of a stability-indicating HPLC method is essential for separating the primary compound from any process-related impurities and degradation products that may arise during synthesis or storage. nih.gov

The development process begins with selecting appropriate chromatographic conditions to achieve optimal separation. A reversed-phase C18 or C8 column is commonly employed for polar compounds like hydrochloride salts. nih.govnih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govlongdom.org Method parameters are systematically optimized to ensure adequate resolution, peak symmetry, and a reasonable analysis time. nih.gov Validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. nih.govnih.gov

Table 1: Example HPLC Method Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) | Elutes the compound and separates it from impurities. nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes over time to improve separation of complex mixtures. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. nih.gov |

| Column Temp. | Ambient or controlled (e.g., 40°C) | Affects retention times and peak shape. nih.gov |

| Detection | UV/PDA at a specific wavelength (e.g., 230 nm) | Quantifies the compound based on its light absorbance. nih.gov |

| Injection Vol. | 20 µL | The volume of the sample introduced into the system. nih.gov |

Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile organic impurities, such as residual solvents, that may be present from the manufacturing process. ptfarm.pl Since these solvents are not typically removable during standard manufacturing procedures, their levels must be controlled to ensure safety and product quality. ptfarm.pl

For the analysis of 2,5,5-Trimethylmorpholine hydrochloride, a headspace GC (GC-HS) method coupled with a Flame Ionization Detector (FID) would be appropriate. This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC system. This avoids injecting the non-volatile main compound, which could contaminate the system. ptfarm.pl Method development includes optimizing the oven temperature program, injector and detector temperatures, and carrier gas flow rate to achieve separation of all potential solvents. bibliotekanauki.pl

Table 2: Example GC-HS Method Parameters for Volatile Impurity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-624) | Separates volatile compounds. |

| Carrier Gas | Nitrogen or Helium | Transports the sample through the column. bibliotekanauki.pl |

| Oven Program | Initial hold, ramped increase (e.g., 45°C for 9 min, ramp to 240°C) | Controls the separation by temperature. bibliotekanauki.pl |

| Injector Temp. | 240°C | Ensures rapid volatilization of the sample. bibliotekanauki.pl |

| Detector Temp. | 260°C (FID) | Detects organic compounds as they elute. bibliotekanauki.pl |

| Headspace Temp. | 100°C | Facilitates the transfer of volatile analytes to the gas phase. bibliotekanauki.pl |

When forced degradation studies indicate the presence of unknown impurities, advanced hyphenated techniques are required for their structural elucidation. Liquid Chromatography coupled with a Photodiode Array detector (LC-PDA) and high-resolution mass spectrometry, such as Time-of-Flight (LC-MS-TOF), are powerful tools for this purpose. nih.govnih.gov

The LC-PDA system provides the chromatographic separation and simultaneously acquires the UV-Vis spectrum for each eluting peak. This helps to confirm the purity of a peak and can give preliminary structural information. nih.gov The eluent from the LC system is then introduced into the mass spectrometer. LC-MS-TOF provides highly accurate mass measurements of the parent ion and its fragment ions. mdpi.com This precise mass data allows for the determination of the elemental composition of the degradation products, which is a critical step in identifying their chemical structures and postulating degradation pathways. nih.gov

Development of Stability-Indicating Assays for Research Materials

A stability-indicating assay is a validated analytical method that can accurately measure the active compound's concentration without interference from its degradation products, impurities, or other components. nih.gov The development of such an assay is a regulatory requirement and is essential for determining the intrinsic stability of a compound. ekb.eg

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing. nih.gov The primary goals of these studies are to identify likely degradation products, understand the degradation pathways, and demonstrate the specificity of the stability-indicating analytical method. nih.govekb.eg The aim is to achieve a target degradation of approximately 5-20%, as excessive degradation can lead to secondary products that may not be relevant to real-world storage conditions. pharmaguideline.comresearchgate.net

The compound is typically exposed to a range of stress conditions as recommended by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and light. nih.govpharmaguideline.com

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Example Experimental Conditions | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for several hours | To assess degradation in an acidic environment. pharmaguideline.comasianjpr.com |

| Base Hydrolysis | 0.1 M NaOH at 60°C for several hours | To assess degradation in an alkaline environment. pharmaguideline.comasianjpr.com |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours | To test susceptibility to oxidation. pharmaguideline.comasianjpr.com |

| Thermal | Solid-state sample at 80°C for 48 hours | To evaluate the effect of high temperature. |

| Photolytic | Exposure to a combined UV/Visible light source (ICH Q1B) | To determine light sensitivity. pharmaguideline.com |

Kinetic studies of chemical stability involve analyzing the rate at which a compound degrades under specific conditions. Data gathered from forced degradation studies at various temperatures can be used to model the compound's stability and predict its shelf-life. researchgate.net

By measuring the concentration of the parent compound at different time intervals under elevated temperatures (e.g., 40°C, 50°C, 60°C), the degradation rate constant (k) for each temperature can be calculated. researchgate.net Assuming the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will yield a straight line with a slope equal to -k.

The Arrhenius equation is then used to describe the relationship between the degradation rate constant and temperature. A plot of the natural logarithm of k (ln k) versus the inverse of the absolute temperature (1/T) yields a straight line. This plot can be extrapolated to determine the rate constant at a desired storage temperature (e.g., 5°C or 25°C), which allows for the estimation of the compound's shelf-life (t₉₀), the time it takes for 10% of the compound to degrade. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium (B1175870) acetate |

| Methanol |

| Nitrogen |

| Helium |

Reference Standard Characterization and Qualification

The characterization and qualification of a reference standard are critical processes in pharmaceutical development and quality control. A reference standard serves as a highly purified and well-characterized substance against which new batches of a drug substance or drug product are compared. This ensures consistency in identity, purity, strength, and quality. The establishment of a reference standard involves a comprehensive evaluation of its physicochemical properties and the implementation of rigorous stability testing to define its shelf-life and appropriate storage conditions.

For the compound This compound , a thorough search of publicly available scientific literature and chemical databases did not yield specific experimental data on its characterization as a reference standard or detailed stability studies. Therefore, this article will outline the generally accepted methodologies and principles for the characterization and qualification of a chemical reference standard, as would be applicable to a compound like this compound.

The qualification of a reference standard typically involves a battery of analytical tests to confirm its structure and assess its purity. These tests are designed to provide a comprehensive profile of the material.

Identity Confirmation: The first step in characterization is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon atoms, provide a detailed map of the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Purity Assessment: The purity of a reference standard is a critical attribute. A variety of chromatographic and other analytical methods are used to detect and quantify any impurities.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for assessing purity. By using different detection methods (e.g., UV, MS) and column stationary phases, a comprehensive impurity profile can be established.

Elemental Analysis: This technique determines the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in the compound, which can be compared with the theoretical values.

Water Content: The Karl Fischer titration method is typically used to determine the water content of the reference standard.

Residual Solvents: GC is often used to identify and quantify any residual solvents from the synthesis and purification process.

The following interactive data table illustrates the typical tests, methods, and acceptance criteria for the characterization of a new chemical reference standard.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to off-white crystalline powder |

| Identity (IR) | Infrared Spectroscopy | The IR spectrum of the sample corresponds to that of the reference standard. |

| Identity (¹H NMR) | Proton NMR | The ¹H NMR spectrum conforms to the structure of this compound. |

| Identity (¹³C NMR) | Carbon-13 NMR | The ¹³C NMR spectrum conforms to the structure of this compound. |

| Purity (HPLC) | High-Performance Liquid Chromatography | Not less than 99.5% |

| Water Content | Karl Fischer Titration | Not more than 0.5% |

| Residual Solvents | Gas Chromatography | Meets the requirements of the relevant pharmacopeia. |

| Elemental Analysis | C, H, N Analysis | Within ±0.4% of the theoretical values. |

Stability Studies: Once a reference standard has been thoroughly characterized and qualified, its stability must be evaluated under various environmental conditions to establish a retest period or shelf life and recommended storage conditions. Stability studies are typically conducted according to the guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

The stability-indicating method, usually an HPLC method, is used to monitor the purity of the reference standard over time. The study design includes long-term and accelerated storage conditions.

Long-Term Stability: The reference standard is stored at the recommended storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

Accelerated Stability: To predict the long-term stability, the reference standard is subjected to stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).

The data from these stability studies are used to determine the rate of degradation and to establish a retest date, which is the date after which the reference standard should not be used without re-qualification.

An example of a stability study summary for a hypothetical reference standard is presented in the interactive data table below.

| Storage Condition | Time Point (Months) | Purity (HPLC, %) | Appearance |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 | 99.8 | Conforms |

| 3 | 99.8 | Conforms | |

| 6 | 99.7 | Conforms | |

| 12 | 99.7 | Conforms | |

| 24 | 99.6 | Conforms | |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 | 99.8 | Conforms |

| 3 | 99.5 | Conforms | |

| 6 | 99.2 | Conforms |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2,5,5-Trimethylmorpholine hydrochloride, and how can its purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, morpholine derivatives can be synthesized by reacting substituted amines with chlorinated precursors under controlled pH and temperature. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane) is critical to achieve >95% purity .

- Characterization : Confirm structure using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Monitor reaction progress with thin-layer chromatography (TLC) .

Q. Which in vitro assays are recommended to evaluate the biological activity of this compound?

- Transport Inhibition Assays : Assess monoamine transporter inhibition (e.g., dopamine, norepinephrine) using radiolabeled substrates in transfected cell lines (e.g., HEK-293). Compare IC values against reference inhibitors like hydroxybupropion .

- Receptor Binding Studies : Utilize α3β4 nicotinic acetylcholine receptor (nAChR) antagonism assays via electrophysiological recordings in Xenopus oocytes or competitive binding with H-epibatidine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for receptor selectivity?

- Strategy : Introduce substituents at the phenyl or morpholine ring (e.g., electron-withdrawing groups, halogens) and evaluate effects on receptor binding and transporter inhibition. Prioritize derivatives with >10-fold selectivity for α3β4 nAChRs over α4β2 subtypes to minimize off-target effects .

- Validation : Cross-validate SAR data with molecular docking simulations (e.g., AutoDock Vina) and mutagenesis studies to identify critical binding residues .

Q. What experimental approaches address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Pharmacokinetic Profiling : Measure bioavailability, brain penetration (via LC-MS/MS), and metabolic stability (using liver microsomes). Poor CNS penetration may explain reduced in vivo activity despite high in vitro potency .

- Behavioral Models : Test nicotine-induced conditioned place preference (CPP) in rodents. Compare dose-response curves for lead compounds to identify candidates that block nicotine reward without locomotor suppression .

Q. How does this compound interact with non-neuronal targets, and what are the implications for toxicity?

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) and hERG channel assays to assess cardiovascular risks. For example, hERG inhibition (IC < 10 μM) may necessitate structural modifications .

- Toxicogenomics : Conduct RNA-seq on hepatocytes or renal cells exposed to the compound to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .

Q. What strategies are effective in resolving conflicting data on the compound’s efficacy in different behavioral paradigms?

- Dose Optimization : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to align plasma concentrations with target engagement. For instance, higher doses may be required for CPP blockade compared to analgesia assays .

- Sex-Specific Effects : Include both male and female subjects in behavioral studies, as hormonal fluctuations (e.g., estrogen) may modulate nAChR activity .

Methodological Resources

- Synthetic Protocols : Refer to PubChem entries (CID: DTXSID90505256) for reaction conditions and safety data .

- Assay Guidelines : Follow NIH guidelines for radioligand binding and OECD protocols for acute toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.